molecular formula C17H6O7 B3423157 3,3',4,4'-Benzophenonetetracarboxylic dianhydride CAS No. 286425-35-2

3,3',4,4'-Benzophenonetetracarboxylic dianhydride

Cat. No. B3423157
M. Wt: 322.22 g/mol
InChI Key: VQVIHDPBMFABCQ-UHFFFAOYSA-N
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Description

BTDA is an aromatic organic acid dianhydride . It is derived from benzophenone with two dianhydride on both terminals . It is used to cure epoxy-based powder coatings and is also used for synthesizing polyimide with primary amines undergoing nucleophilic substitution followed by condensation reactions .


Synthesis Analysis

BTDA is formed by the hydrolysis of Benzophenone-3,3’,4,4’-tetracarboxylic acid. It can be converted to the dianhydride by treating with Ac2O (molar ratio 4 to 1 of acid) . The dianhydride is used to synthesize polyimides, which are highly flexible in nature due to the presence of keto and carbonyl groups in the dianhydride molecule .


Molecular Structure Analysis

The molecular formula of BTDA is C17H6O7 . The IUPAC name is 5-(1,3-dioxo-1,3-dihydro-2-benzofuran-5-carbonyl)-1,3-dihydro-2-benzofuran-1,3-dione . The SMILES string is O=C(C1=CC=C2C(=O)OC(=O)C2=C1)C1=CC=C2C(=O)OC(=O)C2=C1 .


Chemical Reactions Analysis

The primary use of BTDA is for synthesizing polyimide with primary amines undergoing nucleophilic substitution followed by condensation reactions .


Physical And Chemical Properties Analysis

BTDA is a tan-colored crystalline powder . It has a melting point of 218-222 °C (lit.) . The substance has a density of 1.5452 g/ml and a vapor pressure of 6.53E-011 Pa . It is soluble in DMF (0.1 g/mL) and reacts with water .

Safety And Hazards

BTDA has no acute toxicity by oral and inhalative route or by dermal exposure . The substance is irritating to eyes and the respiratory tract . BTDA is sensitizing to skin . It is not mutagenic . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes, and clothing, avoid breathing vapors/dust/mist, and avoid dust formation .

properties

IUPAC Name

5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H/i13+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVIHDPBMFABCQ-KCKQSJSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[13C](=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745684
Record name 5,5'-(~13~C)Carbonyldi(2-benzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71308882

CAS RN

286425-35-2
Record name 5,5'-(~13~C)Carbonyldi(2-benzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286425-35-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3',4,4'-Benzophenonetetracarboxylic dianhydride
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3,3',4,4'-Benzophenonetetracarboxylic dianhydride
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3,3',4,4'-Benzophenonetetracarboxylic dianhydride
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3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Reactant of Route 5
3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Reactant of Route 6
3,3',4,4'-Benzophenonetetracarboxylic dianhydride

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